molecular formula C18H19BrN2O2 B14321595 3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide CAS No. 105702-50-9

3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide

Cat. No.: B14321595
CAS No.: 105702-50-9
M. Wt: 375.3 g/mol
InChI Key: WGYVMGGTSWIAQD-UHFFFAOYSA-M
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Description

3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with an indole moiety and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinium core, followed by the introduction of the indole and dioxolane substituents. Common reagents used in these reactions include bromine, indole derivatives, and dioxolane precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce various substituted pyridinium salts.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the pyridinium core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridine
  • 1-(2-(1H-Indol-3-yl)ethyl)pyridin-1-ium chloride
  • 3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium iodide

Uniqueness

3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

105702-50-9

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

3-[2-[3-(1,3-dioxolan-2-yl)pyridin-1-ium-1-yl]ethyl]-1H-indole;bromide

InChI

InChI=1S/C18H19N2O2.BrH/c1-2-6-17-16(5-1)14(12-19-17)7-9-20-8-3-4-15(13-20)18-21-10-11-22-18;/h1-6,8,12-13,18-19H,7,9-11H2;1H/q+1;/p-1

InChI Key

WGYVMGGTSWIAQD-UHFFFAOYSA-M

Canonical SMILES

C1COC(O1)C2=C[N+](=CC=C2)CCC3=CNC4=CC=CC=C43.[Br-]

Origin of Product

United States

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